molecular formula C10H9Cl2N3O B11802038 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B11802038
M. Wt: 258.10 g/mol
InChI Key: YDCYLUPVOWLCPG-UHFFFAOYSA-N
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Description

1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the oxadiazole ring, which is further connected to an ethanamine group

Preparation Methods

The synthesis of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or acetonitrile. The resulting oxadiazole intermediate is then subjected to reductive amination with an appropriate amine, such as ethanamine, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted oxadiazole derivatives and amine derivatives.

Scientific Research Applications

1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in neuroprotective effects .

Comparison with Similar Compounds

1-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H9Cl2N3O

Molecular Weight

258.10 g/mol

IUPAC Name

1-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C10H9Cl2N3O/c1-5(13)10-14-9(15-16-10)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3

InChI Key

YDCYLUPVOWLCPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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